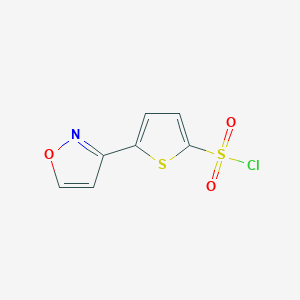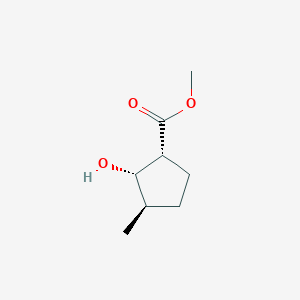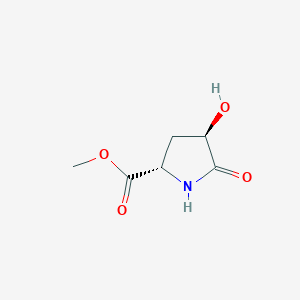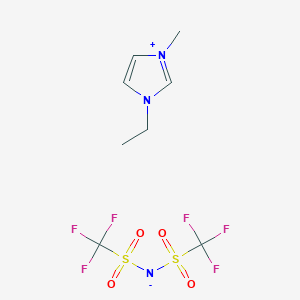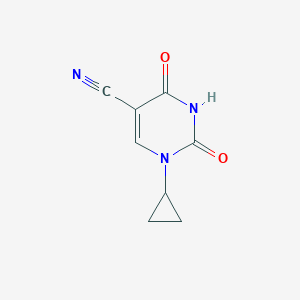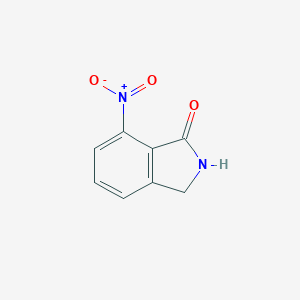
7-Nitroisoindolin-1-one
Vue d'ensemble
Description
7-Nitroisoindolin-1-one is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, which includes 7-Nitroisoindolin-1-one, can be achieved through an ultrasonic-assisted process. This involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation . This method is characterized by its group tolerance, high efficiency, and yields .
Chemical Reactions Analysis
The chemical reactions involving isoindolin-1-one derivatives, including 7-Nitroisoindolin-1-one, have been explored. One such reaction involves the use of methyl 2-formylbenzoate in a three-component, acid-free Ugi-type reaction to afford intermediate 4 using phenylphosphonic acid (PPOA) as a catalyst .
Applications De Recherche Scientifique
Synthesis and Reactivity
“7-Nitroisoindolin-1-one” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields . The synthesis process of “7-Nitroisoindolin-1-one” is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the “7-Nitroisoindolin-1-one” scaffold .
Pharmaceutical Synthesis
“7-Nitroisoindolin-1-one” derivatives have shown potential as therapeutic agents . Understanding the structure–activity relationships and biological properties of these derivatives could unlock their potential in pharmaceutical synthesis .
Herbicides
The reactivity of “7-Nitroisoindolin-1-one” and its potential applications have been explored in the field of herbicides . More research is needed to fully understand its effectiveness and environmental impact.
Colorants and Dyes
“7-Nitroisoindolin-1-one” and its derivatives have been used in the production of colorants and dyes . Their unique chemical structure allows for a wide range of colors and shades.
Polymer Additives
“7-Nitroisoindolin-1-one” has been used as an additive in polymer synthesis . It can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
“7-Nitroisoindolin-1-one” plays a crucial role in organic synthesis . Its reactivity and versatility make it a valuable tool in the creation of complex organic compounds.
Photochromic Materials
“7-Nitroisoindolin-1-one” has applications in the development of photochromic materials . These materials change color in response to light, and “7-Nitroisoindolin-1-one” can enhance this property.
Inhibitors in Cancer Treatment
“7-Nitroisoindolin-1-one” derivatives have been studied as potential PI3Kγ inhibitors against gastric carcinoma . Molecular modeling studies have been conducted with a series of “7-Nitroisoindolin-1-one” derivatives as potent PI3Kγ inhibitors . Furthermore, isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Mécanisme D'action
Target of Action
7-Nitroisoindolin-1-one is a biochemical compound that has been studied for its potential therapeutic properties . The primary targets of 7-Nitroisoindolin-1-one are Nitric Oxide Synthases (NOS) , specifically endothelial NOS, inducible NOS, and brain NOS . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting the activity of Nitric Oxide Synthases . This inhibition results in a decrease in the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule.
Result of Action
The molecular and cellular effects of 7-Nitroisoindolin-1-one’s action are primarily related to its inhibitory effect on Nitric Oxide Synthases. By inhibiting these enzymes, the compound reduces the production of nitric oxide, leading to alterations in the physiological processes that rely on this signaling molecule .
Safety and Hazards
In terms of safety and hazards, it is advised to handle 7-Nitroisoindolin-1-one in a well-ventilated place, avoid dust formation, and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Propriétés
IUPAC Name |
7-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQMYJTXPCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585473 | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169044-97-7 | |
| Record name | 2,3-Dihydro-7-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169044-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

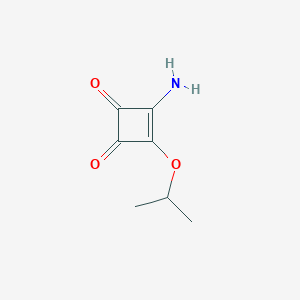
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)

